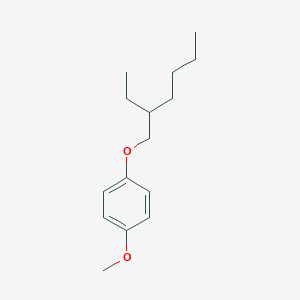

1-((2-Ethylhexyl)oxy)-4-methoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-ethylhexoxy)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-4-6-7-13(5-2)12-17-15-10-8-14(16-3)9-11-15/h8-11,13H,4-7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRTUSZHEQXAFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391618 | |

| Record name | 1-[(2-Ethylhexyl)oxy]-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146370-51-6 | |

| Record name | 1-[(2-Ethylhexyl)oxy]-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Ethylhexyl Oxy 4 Methoxybenzene

Established Synthetic Routes and Their Mechanistic Underpinnings

The most well-established route for synthesizing alkyl aryl ethers like 1-((2-Ethylhexyl)oxy)-4-methoxybenzene is the Williamson ether synthesis. This method is valued for its reliability and versatility. masterorganicchemistry.com

The core of this synthetic approach involves the reaction of a 4-methoxyphenoxide ion with a 2-ethylhexyl derivative that possesses a good leaving group, such as 2-ethylhexyl bromide or 2-ethylhexyl tosylate. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comwikipedia.org

The mechanism can be described in two main steps:

Deprotonation: 4-Methoxyphenol (B1676288) is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH), to deprotonate the phenolic hydroxyl group. This generates the highly nucleophilic 4-methoxyphenoxide anion. youtube.com The acidity of phenols (pKa ≈ 10) is sufficient for this reaction to proceed readily with common bases. quizlet.com

Nucleophilic Attack: The 4-methoxyphenoxide anion then acts as a nucleophile, attacking the electrophilic carbon atom of the 2-ethylhexyl derivative. This attack occurs from the backside, displacing the leaving group (e.g., Br⁻) in a concerted step to form the ether product, this compound. masterorganicchemistry.comwikipedia.org

The use of a primary alkyl halide, such as 2-ethylhexyl bromide, is advantageous as it minimizes the competing elimination (E2) side reaction, which is more prevalent with secondary and tertiary alkyl halides. masterorganicchemistry.comwikipedia.org

While the classical Williamson ether synthesis is robust, several variants have been developed to address challenges such as phase incompatibility between reactants and to improve reaction rates and yields. A significant advancement is the use of Phase-Transfer Catalysis (PTC). crdeepjournal.orgresearchgate.net

In the context of synthesizing this compound, the phenoxide is often generated using an aqueous solution of a base like sodium hydroxide, while the 2-ethylhexyl halide is soluble in an organic solvent. This creates a two-phase system where the reaction is slow due to the low concentration of reactants at the interface. Phase-transfer catalysts, typically quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB), overcome this limitation. quizlet.comutahtech.edu The catalyst transports the phenoxide anion from the aqueous phase into the organic phase, allowing it to react with the alkyl halide. quizlet.comutahtech.edu

| Strategy | Description | Advantages | Disadvantages |

| Classical Williamson Synthesis | Homogeneous reaction, typically using a strong base (e.g., NaH) in a polar aprotic solvent (e.g., DMF, THF). masterorganicchemistry.com | High yields under anhydrous conditions; well-understood mechanism. | Requires strictly anhydrous conditions; strong bases can be hazardous; solvent use. |

| Phase-Transfer Catalysis (PTC) | Biphasic system (e.g., aqueous NaOH / organic solvent) with a catalyst (e.g., TBAB) to shuttle the anion between phases. researchgate.netutahtech.edu | Avoids need for anhydrous solvents and hazardous bases like NaH; uses inexpensive bases (NaOH); milder conditions. researchgate.net | Requires a catalyst; potential for catalyst contamination in the product; reaction rates can be dependent on stirring speed. |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Achieving high yield and selectivity in the synthesis of this compound is critically dependent on the careful selection of catalysts, solvent systems, and temperature.

In PTC-mediated Williamson ether synthesis, the choice of catalyst is crucial. Quaternary ammonium and phosphonium (B103445) salts are commonly used. Their efficacy is influenced by the steric hindrance and lipophilicity of the alkyl groups attached to the nitrogen or phosphorus atom.

For the synthesis of similar alkyl aryl ethers, various phase-transfer catalysts have been evaluated. The catalyst's function is to form a lipophilic ion pair with the phenoxide, facilitating its transfer into the organic phase.

| Catalyst | Type | Typical Application | Performance Notes |

| Tetrabutylammonium Bromide (TBAB) | Quaternary Ammonium Salt | General-purpose PTC for O-alkylation. researchgate.net | Effective and commonly used; facilitates transfer of phenoxide into the organic phase. quizlet.comutahtech.edu |

| Tetrabutylphosphonium Bromide (TBPB) | Quaternary Phosphonium Salt | Oxidation and alkylation reactions. researchgate.net | Often shows good thermal stability. |

| Methyltrioctylammonium Chloride (Aliquat® 336) | Quaternary Ammonium Salt | Used in various epoxidation and alkylation reactions. icm.edu.pl | High lipophilicity makes it very effective at extracting anions into the organic phase. |

| (Cetyl)pyridinium Chloride (CPC) | Pyridinium Salt | Effective in epoxidation and other PTC reactions. icm.edu.pl | Demonstrates high catalytic activity in certain systems. icm.edu.pl |

High selectivity for O-alkylation over potential C-alkylation on the aromatic ring is a key objective. While C-alkylation is a possible side reaction for phenoxides, it is generally less favored under typical Williamson conditions, especially with the use of PTC. wikipedia.org

The solvent plays a critical role in an SN2 reaction by solvating the ions. For the Williamson ether synthesis, polar aprotic solvents such as acetonitrile (B52724) and N,N-dimethylformamide (DMF) are often preferred because they effectively solvate the cation (e.g., Na⁺) but not the nucleophile (phenoxide). wikipedia.org This leaves the nucleophile "bare" and highly reactive, accelerating the reaction rate. In contrast, protic solvents like ethanol (B145695) or water can form hydrogen bonds with the phenoxide, creating a solvent cage that hinders its nucleophilicity and slows the reaction. wikipedia.org The choice of solvent can also dramatically influence selectivity; changing the solvent from methanol (B129727) to acetonitrile has been shown to significantly improve the ratio of O-alkylation to C-alkylation product in related systems. aiche.org

Temperature is another critical parameter. A typical Williamson reaction is conducted at temperatures between 50 to 100 °C, which is usually sufficient to achieve a reasonable reaction rate within 1 to 8 hours. wikipedia.org However, higher temperatures can increase the rate of the competing elimination reaction, particularly if sterically hindered or secondary/tertiary alkyl halides are used. wikipedia.org For the reaction with a primary halide like 2-ethylhexyl bromide, this is less of a concern, but temperature optimization is still necessary to balance reaction time with energy consumption and potential side reactions.

Green Chemistry Approaches in the Synthesis of this compound

Modern synthetic chemistry places increasing emphasis on "green" methodologies that minimize waste, avoid hazardous materials, and improve energy efficiency. Several approaches are applicable to the synthesis of this compound.

Use of Benign Alkylating Agents: A significant drawback of the traditional Williamson synthesis is the use of alkyl halides, which are often toxic, and the stoichiometric production of salt waste. An alternative is the use of dialkyl carbonates, such as dimethyl carbonate, which are considered environmentally benign reagents. rsc.org Reactions can be carried out using a simple base like potassium carbonate as a catalyst, often without any solvent, leading to high yields and selectivity for O-alkylation. rsc.org

Catalytic Williamson Ether Synthesis (CWES): Research has explored a catalytic version of the Williamson synthesis that operates at high temperatures (above 300 °C) and uses weak alkylating agents like alcohols or esters. acs.orgresearchgate.net This process avoids the formation of salt by-products, generating water instead. While the high temperatures may not be suitable for all substrates, this approach represents a significant step towards a greener etherification process with selectivities up to 99% reported for some alkyl aryl ethers. acs.orgresearchgate.net

Aqueous, Metal-Free Synthesis: Another green approach involves conducting the etherification in water, avoiding organic solvents. Metal-free arylations of alcohols have been demonstrated using diaryliodonium salts as the arylating agent and sodium hydroxide as the base in water, offering an environmentally friendly alternative. organic-chemistry.org

| Green Approach | Reagents | Conditions | Advantages |

| Dialkyl Carbonates | 4-Methoxyphenol + Di(2-ethylhexyl) carbonate | Solvent-free, K₂CO₃ catalyst | Environmentally benign reagents, no salt waste, high selectivity. rsc.org |

| Catalytic Williamson (CWES) | 4-Methoxyphenol + 2-Ethylhexanol | High Temperature (>300 °C), catalytic base | Avoids alkyl halides and salt waste; generates water as a by-product. acs.orgresearchgate.net |

| Aqueous Synthesis | Alcohol + Diaryliodonium salt | Water as solvent, NaOH base, mild temperature | Avoids organic solvents, metal-free. organic-chemistry.org |

Development of Environmentally Benign Solvents and Reagents

A primary focus of green chemistry is the reduction or replacement of hazardous solvents that contribute to pollution and pose health risks. The traditional synthesis of this compound has been reported using polar aprotic solvents such as N,N-dimethylformamide (DMF). lookchem.comjk-sci.com While these solvents are effective at promoting the SN2 reaction mechanism of the Williamson ether synthesis, they are under scrutiny due to their toxicity. wikipedia.orgic.ac.uk Consequently, research has shifted towards identifying and implementing greener alternatives that are less toxic, biodegradable, and recyclable. researchgate.net

Ionic Liquids and Deep Eutectic Solvents:

Ionic liquids (ILs), which are salts with low melting points, have emerged as promising "designer solvents" for a wide range of organic reactions. researchgate.net Their negligible vapor pressure, high thermal stability, and ability to dissolve a variety of organic and inorganic compounds make them attractive replacements for volatile organic compounds (VOCs). For Williamson ether synthesis, imidazolium-derived ionic liquids have been shown to facilitate the formation of phenolic ethers smoothly, often at room temperature and with high yields (80-95%). researchgate.net This presents a significant improvement over typical reaction conditions, which may require heating to 50-100 °C for several hours. lookchem.comwikipedia.org

Deep eutectic solvents (DES), another class of novel solvents, are mixtures of hydrogen bond donors and acceptors (e.g., choline (B1196258) chloride and urea). They share many of the beneficial properties of ionic liquids but are often cheaper, less toxic, and biodegradable, making them a highly cost-effective and green alternative for O-alkylation reactions. researchgate.net

Solvent-Free Synthesis:

An even more environmentally benign approach is the elimination of the solvent altogether. Solvent-free, or neat, reaction conditions significantly reduce waste and simplify product purification. researchgate.net Research into the O-alkylation of phenols under solvent-free conditions has shown that these reactions can proceed efficiently, particularly when coupled with techniques like mechanochemical activation (ball milling) or the use of highly active catalysts. researchgate.net

The following table compares the conventional synthesis of this compound with potential green solvent alternatives based on findings for similar phenolic etherifications.

Table 1: Comparison of Solvent Systems for the Synthesis of this compound

| Solvent System | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Environmental Considerations |

|---|---|---|---|---|---|

| N,N-Dimethylformamide (DMF) lookchem.com | Potassium tert-butoxide | 50 - 65 | 6.25 | 97 | Conventional solvent; toxic, high boiling point makes removal energy-intensive. wikipedia.orgic.ac.uk |

| Ionic Liquid (Hypothetical) | Hydroxide-based IL | Room Temp. | 1 - 8 | 80 - 95 | Low volatility, recyclable; can significantly reduce energy consumption. researchgate.net |

| Solvent-Free (Hypothetical) | Solid Base (e.g., K₂CO₃) | Variable | Variable | Good to Excellent | Eliminates solvent waste; may require mechanochemical energy input or higher temperatures. researchgate.net |

Exploration of Sustainable Catalytic Systems

Beyond green solvents, the development of sustainable catalytic systems aims to improve reaction efficiency, reduce waste by minimizing the use of stoichiometric reagents, and allow for catalyst recovery and reuse.

Phase-Transfer Catalysis (PTC):

Phase-transfer catalysis is a powerful and commercially established technique for accelerating reactions between reactants in immiscible phases (e.g., a solid base and an organic substrate). wikipedia.org In the context of Williamson ether synthesis, a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports the phenoxide anion from the solid or aqueous phase into the organic phase where it can react with the alkyl halide. wikipedia.orgresearchgate.net This methodology is considered environmentally friendly as it can enhance reaction rates, allow for the use of less hazardous solid bases like potassium carbonate, and reduce or eliminate the need for anhydrous polar aprotic solvents. crdeepjournal.org

Heterogeneous Catalysts:

A key goal in sustainable catalysis is the replacement of homogeneous catalysts with heterogeneous ones. Solid catalysts can be easily separated from the reaction mixture by filtration, which simplifies product purification and allows for the catalyst to be recycled and reused multiple times. For Williamson ether synthesis, solid-supported bases, such as potassium hydroxide on alumina (B75360) (KOH/Al₂O₃) or basic ion-exchange resins like Amberlyst-A26, have been investigated as effective reagents for generating the required alkoxide. tandfonline.com These solid bases can be employed in less polar, more environmentally friendly solvents, moving away from DMF or DMSO. tandfonline.com

Catalytic Williamson Ether Synthesis (CWES):

More advanced research seeks to render the entire process catalytic, avoiding the formation of stoichiometric salt by-products (e.g., potassium bromide). One such approach is the Catalytic Williamson Ether Synthesis (CWES), which utilizes weak, low-cost alkylating agents like alcohols or esters at high temperatures (above 300 °C). capes.gov.bracs.org In this process, a catalytic amount of an alkali metal salt facilitates a cycle that produces the desired ether and water as the only by-product, representing a significantly greener pathway. acs.org While this method is particularly suited for simple alkyl aryl ethers, its principles guide the future development of cleaner etherification technologies. acs.org

The table below summarizes the features of various sustainable catalytic systems applicable to the synthesis of this compound.

Table 2: Overview of Sustainable Catalytic Systems for Williamson Ether Synthesis

| Catalytic System | Catalyst Example | Principle of Operation | Advantages |

|---|---|---|---|

| Phase-Transfer Catalysis (PTC) | Tetrabutylammonium Bromide (TBAB) | Transports anion (phenoxide) between phases to facilitate reaction. wikipedia.org | Increased reaction rates, use of milder bases, reduces need for hazardous solvents, industrially scalable. wikipedia.orgcrdeepjournal.org |

| Heterogeneous Basic Catalysts | KOH on Alumina (KOH/Al₂O₃) | Solid base provides active sites for deprotonation of the phenol. tandfonline.com | Easy separation and recyclability of the catalyst, promotes cleaner reaction profiles. tandfonline.com |

| Catalytic Williamson Ether Synthesis (CWES) | Alkali Metal Benzoate | Homogeneous catalytic cycle with weak alkylating agents at high temperature. acs.org | Avoids stoichiometric salt by-products, uses low-cost reagents, produces water as a benign by-product. capes.gov.bracs.org |

Advanced Spectroscopic and Structural Elucidation of 1 2 Ethylhexyl Oxy 4 Methoxybenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For 1-((2-Ethylhexyl)oxy)-4-methoxybenzene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon environments and their connectivities.

The ¹H NMR spectrum of this compound in a deuterated solvent like chloroform-d (B32938) (CDCl₃) would exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the protons of the 2-ethylhexyl chain. The aromatic protons are expected to appear as a set of doublets in the range of δ 6.8-7.0 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methoxy group protons would present as a sharp singlet around δ 3.7-3.8 ppm. The aliphatic protons of the 2-ethylhexyl group would resonate upfield, between δ 0.8 and 4.0 ppm. The methylene (B1212753) protons adjacent to the ether oxygen (–OCH₂–) are expected to be the most downfield of the aliphatic signals.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The aromatic carbons would show signals in the δ 110-160 ppm region. The carbon of the methoxy group is anticipated around δ 55-56 ppm. The carbons of the 2-ethylhexyl chain would appear in the upfield region of the spectrum (δ 10-70 ppm). The chemical shifts are influenced by the electronic environment of each nucleus, providing insight into the effects of the ether linkages on the aromatic ring and the aliphatic chain.

Interactive Table: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (2H) | 6.8-7.0 | d |

| Aromatic (2H) | 6.8-7.0 | d |

| Methoxy (-OCH₃) | 3.7-3.8 | s |

| Methylene (-OCH₂-) | 3.8-4.0 | d |

| Methine (-CH-) | 1.6-1.8 | m |

| Methylene (-CH₂-) | 1.2-1.6 | m |

| Methyl (-CH₃) | 0.8-1.0 | t |

Interactive Table: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-O) | 153-155 |

| Aromatic (C-O) | 152-154 |

| Aromatic (CH) | 115-117 |

| Aromatic (CH) | 114-116 |

| Methoxy (-OCH₃) | 55-56 |

| Methylene (-OCH₂-) | 70-72 |

| Methine (-CH-) | 39-41 |

| Methylene (-CH₂-) | 30-32 |

| Methylene (-CH₂-) | 29-31 |

| Methylene (-CH₂-) | 23-25 |

| Methyl (-CH₃) | 14-15 |

| Methyl (-CH₃) | 11-12 |

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle by establishing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent protons in the 2-ethylhexyl chain, allowing for a sequential walk along the aliphatic backbone. For instance, the methine proton would show correlations to the adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum would link a proton signal to the signal of the carbon it is attached to. This technique is invaluable for the definitive assignment of the carbon signals based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For example, the methoxy protons would show a correlation to the aromatic carbon they are attached to (C-4), and the methylene protons of the ethylhexyl group (–OCH₂–) would show a correlation to the other oxygen-bearing aromatic carbon (C-1).

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to the C-H bonds of the aromatic ring and the aliphatic chain, as well as the C-O ether linkages. Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretching will appear between 3000-2850 cm⁻¹. The most characteristic feature would be the strong C-O stretching bands of the aryl-alkyl ether and the aryl-methyl ether, which are typically observed in the 1250-1000 cm⁻¹ region. Aromatic C=C stretching vibrations will give rise to peaks in the 1600-1450 cm⁻¹ range. bartleby.compearson.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric breathing mode of the p-disubstituted benzene ring would give a characteristic Raman band.

Interactive Table: Expected Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| Aromatic C=C Stretch | 1600-1450 |

| C-O Stretch (Aryl Ether) | 1270-1230 |

| C-O Stretch (Alkyl Ether) | 1150-1085 |

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Purity Assessment

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and for deducing its structure by analyzing the fragmentation patterns of its ions.

High-resolution mass spectrometry can measure the mass of an ion with very high accuracy, allowing for the determination of its elemental formula. For this compound, with a molecular formula of C₁₅H₂₄O₂, the calculated exact mass is 236.17763. sigmaaldrich.comlookchem.com HRMS would confirm this exact mass, thereby verifying the elemental composition and lending strong support to the compound's identity.

Interactive Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₂₄O₂ |

| Exact Mass | 236.17763 |

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. The fragmentation pattern provides valuable information about the molecule's structure. For this compound, the molecular ion ([M]⁺˙) would likely undergo several characteristic fragmentation pathways.

A primary fragmentation would be the cleavage of the C-O bond of the ether, leading to the formation of a stable oxonium ion. Cleavage of the bond between the 2-ethylhexyl group and the ether oxygen would result in a fragment corresponding to the 4-methoxyphenoxy radical and a 2-ethylhexyl cation. Another likely fragmentation is the benzylic-type cleavage of the 2-ethylhexyl chain. The fragmentation of aromatic ethers can also proceed via cleavage of the alkyl group attached to the oxygen, with the charge retained on the aromatic portion. whitman.edu The presence of the 2-ethylhexyl group would also lead to a series of losses of smaller alkyl fragments.

X-ray Crystallography for Solid-State Structural Determination (If Crystalline Material is Obtainable)

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions in the solid state. However, the application of X-ray crystallography is contingent upon the ability to grow a single crystal of sufficient size and quality, which can be a significant challenge for certain molecules.

For this compound, a critical prerequisite for X-ray crystallographic analysis is the successful formation of a crystalline solid. The presence of the flexible and branched 2-ethylhexyl group can introduce conformational disorder, potentially hindering the regular packing required for crystallization. As of the current body of scientific literature, a crystal structure for this compound has not been reported. The compound is typically described as a liquid at room temperature, which further complicates efforts to obtain a single crystal suitable for diffraction studies.

Should a crystalline form of this compound be obtained in the future, X-ray diffraction analysis would yield invaluable structural data. A hypothetical data table of crystallographic parameters that could be determined is presented below.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1510.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.035 |

Note: The values in this table are purely illustrative and represent the type of data that would be generated from a successful X-ray crystallographic study.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereoisomer Characterization (If Chiral Forms are Investigated)

The 2-ethylhexyl substituent in this compound contains a chiral center at the second carbon of the hexyl chain. Consequently, this compound can exist as a pair of enantiomers, (R)-1-((2-ethylhexyl)oxy)-4-methoxybenzene and (S)-1-((2-ethylhexyl)oxy)-4-methoxybenzene. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for investigating the stereochemistry of chiral molecules.

ECD measures the differential absorption of left and right circularly polarized light by a chiral sample. An ECD spectrum provides information about the absolute configuration and conformational preferences of a molecule in solution. While the racemic mixture of this compound would be ECD silent, the individual enantiomers would be expected to produce mirror-image ECD spectra.

Currently, there are no published studies focusing on the chiroptical properties of the individual enantiomers of this compound. Research in related areas has demonstrated the use of chiral 2-ethylhexyl side chains to induce chiroptical responses in conjugated polymers. nih.govrsc.orgscispace.comresearchgate.net These studies highlight the potential for the chiral 2-ethylhexyl moiety to influence the supramolecular structure.

If the enantiomers of this compound were to be resolved and analyzed by ECD spectroscopy, the resulting data would be crucial for assigning their absolute configurations. Theoretical calculations of the ECD spectrum for a given configuration could be compared with the experimental spectrum to make an unambiguous assignment.

Table 2: Predicted Electronic Circular Dichroism (ECD) Data for Enantiomers of this compound

| Enantiomer | Predicted Wavelength (nm) | Predicted Molar Ellipticity (deg·cm²·dmol⁻¹) |

|---|---|---|

| (R)-1-((2-ethylhexyl)oxy)-4-methoxybenzene | ~280 | Positive Cotton Effect |

Note: This table presents a simplified prediction of the expected ECD signals based on the electronic transitions of the methoxybenzene chromophore. The actual spectrum could be more complex.

Investigation of Chemical Reactivity and Reaction Mechanisms of 1 2 Ethylhexyl Oxy 4 Methoxybenzene

Reactions at the Aryl Ether Linkage

The structure of 1-((2-Ethylhexyl)oxy)-4-methoxybenzene features two ether bonds connected to the aromatic ring: a methyl-aryl ether (anisole-type) and a secondary alkyl-aryl ether. The cleavage of these linkages is a key reaction, typically achieved under strong acidic or catalytic conditions.

Cleavage Reactions under Acidic, Basic, and Catalytic Conditions

Aryl ether linkages are known for their general stability, particularly under basic conditions, where they are largely unreactive. However, they can be cleaved under stringent acidic or reductive catalytic conditions.

Acidic Conditions: Strong protic acids like HBr and HI, as well as Lewis acids such as BBr₃, are effective reagents for cleaving aryl ethers. The reaction mechanism is contingent on the nature of the alkyl group. For the methoxy (B1213986) group, cleavage proceeds via an Sₙ2 mechanism where a bromide or iodide ion attacks the methyl group, which is protonated by the strong acid. This results in the formation of a phenol and methyl bromide or methyl iodide.

The (2-ethylhexyl)oxy group presents a more complex scenario. As a secondary ether, the cleavage can have both Sₙ1 and Sₙ2 characteristics. Nucleophilic attack at the less hindered methylene (B1212753) carbon (an Sₙ2 pathway) would yield a phenol and 2-ethylhexyl bromide. Conversely, if conditions favor carbocation formation (an Sₙ1 pathway), the more stable secondary carbocation on the 2-ethylhexyl group could be formed, though this is generally less favored for non-benzylic or non-tertiary ethers. In aryl alkyl ethers, the C(aryl)-O bond is significantly stronger than the C(alkyl)-O bond and does not break; thus, the products are invariably a phenol and an alkyl halide.

Catalytic Conditions: Catalytic hydrogenolysis is another method for aryl ether cleavage. This reductive process typically employs a transition metal catalyst, such as palladium on carbon (Pd/C) or nickel, under a hydrogen atmosphere. The reaction involves the cleavage of the C-O bond to yield an arene and an alcohol. For this compound, hydrogenolysis would be expected to cleave the C(aryl)-O bonds, potentially leading to the formation of benzene (B151609), methane, and 2-ethylhexanol, although such reactions often require harsh conditions and may lead to hydrogenation of the aromatic ring itself. The selectivity of C-O bond cleavage can be influenced by the catalyst and reaction conditions.

| Condition | Reagent | Ether Linkage Cleaved | Predicted Major Products | Governing Mechanism |

|---|---|---|---|---|

| Acidic | HBr or BBr₃ | Methoxy | 4-((2-Ethylhexyl)oxy)phenol + CH₃Br | Sₙ2 |

| Acidic | HBr or BBr₃ | (2-Ethylhexyl)oxy | 4-Methoxyphenol (B1676288) + 2-Ethylhexyl bromide | Sₙ2 |

| Catalytic | H₂ / Pd-C | Both linkages | Benzene, Methane, 2-Ethylhexanol, and/or Cyclohexane derivatives | Hydrogenolysis |

Mechanistic Studies of Ether Bond Hydrolysis and Hydrogenolysis

Hydrolysis: The mechanism of acid-catalyzed ether cleavage begins with the protonation of the ether oxygen, forming a good leaving group (an alcohol). In the case of the methoxy group, a halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the electrophilic methyl carbon in a classic Sₙ2 fashion. This results in the displacement of the 4-((2-ethylhexyl)oxy)phenol. For the secondary (2-ethylhexyl)oxy group, the nucleophilic attack will similarly occur at the methylene carbon adjacent to the ether oxygen, as it is the less sterically hindered position for an Sₙ2 reaction.

Hydrogenolysis: The mechanism of catalytic hydrogenolysis involves the adsorption of the aryl ether onto the surface of the metal catalyst. The hydrogen molecule also adsorbs and dissociates into hydrogen atoms on the catalyst surface. The C-O bond is then cleaved through a series of steps that can involve oxidative addition of the C-O bond to the metal center, followed by reductive elimination with hydrogen. This process ultimately yields the deoxygenated aromatic ring and the corresponding alcohol.

Electrophilic Aromatic Substitution Reactions on the Methoxybenzene Ring

The benzene ring in this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating alkoxy groups.

Regioselectivity and Mechanistic Pathways

Both the methoxy (-OCH₃) and the (2-ethylhexyl)oxy (-OR) groups are powerful activating groups and are ortho, para-directors. This is due to the resonance effect, where the lone pairs on the oxygen atoms can be delocalized into the benzene ring, increasing the electron density at the carbons ortho and para to the substituent. This increased nucleophilicity facilitates the attack on an incoming electrophile.

In this compound, the two alkoxy groups are para to each other. This means the positions ortho to the methoxy group are also meta to the (2-ethylhexyl)oxy group, and vice-versa. The positions available for substitution are C2, C3, C5, and C6 (with C1 being the point of attachment for the (2-ethylhexyl)oxy group and C4 for the methoxy group). Due to symmetry, the C2 and C6 positions are equivalent, as are the C3 and C5 positions. Therefore, substitution will occur at the positions ortho to one of the alkoxy groups.

A concrete example of electrophilic substitution is the bromomethylation of this compound to form 1,4-bis(bromomethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene. researchgate.net This reaction introduces bromomethyl groups onto the ring, presumably at the positions most activated by the alkoxy substituents. The reaction is carried out using paraformaldehyde and hydrogen bromide in acetic acid. researchgate.net

| Reactants | Reagents | Conditions | Product |

|---|---|---|---|

| This compound | Paraformaldehyde, HBr / Acetic Acid | 60 °C, Overnight | 1,4-Bis(bromomethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene |

This bis-substitution indicates the high reactivity of the aromatic ring. The substitution occurs at the positions ortho to each of the two activating groups.

Influence of the (2-Ethylhexyl)oxy Group on Aromatic Reactivity

Electronic Effects: The activating strength of the two alkoxy groups is expected to be very similar. Both donate electron density to the ring, stabilizing the arenium ion intermediate formed during electrophilic attack. This stabilization is most effective when the electrophile adds to the ortho or para positions, allowing for resonance structures where the positive charge is delocalized onto the oxygen atom.

Steric Effects: The most significant difference between the two groups is their size. The 2-ethylhexyl group is substantially bulkier than the methoxy group. This steric hindrance can impede the approach of an electrophile to the positions immediately adjacent (ortho) to it (the C2 and C6 positions). Therefore, for many electrophilic substitution reactions, substitution is more likely to occur at the positions ortho to the smaller methoxy group (the C3 and C5 positions). For a reaction like the aforementioned bromomethylation, which results in substitution at both available sites (C2 and C5, assuming C1/C4 numbering), the conditions are sufficiently forcing to overcome this steric hindrance. However, in a kinetically controlled monosubstitution, the electrophile would be expected to preferentially attack the less sterically hindered C3/C5 positions.

| Substituent Group | Electronic Effect | Directing Effect | Steric Hindrance | Favored Substitution Position(s) |

|---|---|---|---|---|

| -OCH₃ (at C4) | Strongly Activating (+R > -I) | ortho, para | Low | C3, C5 |

| -OCH₂CH(C₂H₅)C₄H₉ (at C1) | Strongly Activating (+R > -I) | ortho, para | High | C2, C6 (sterically hindered) |

Reactions Involving the Branched Alkyl Chain

The 2-ethylhexyl group is a saturated alkyl chain and is generally less reactive than the aromatic ring. Its reactions typically require conditions that favor free-radical pathways.

The C-H bonds within the 2-ethylhexyl group have different reactivities. The chain contains primary, secondary, and one tertiary C-H bond. The tertiary C-H bond at the branch point (C2 of the hexyl chain) is the weakest and therefore the most susceptible to abstraction by a radical.

Free-Radical Halogenation: In the presence of a radical initiator (e.g., UV light or AIBN) and a halogenating agent like N-bromosuccinimide (NBS), selective halogenation of the alkyl chain could occur. The reaction would proceed via a free-radical chain mechanism. A bromine radical would preferentially abstract the tertiary hydrogen atom to form a more stable tertiary radical. This radical would then react with Br₂ (or NBS) to form the brominated product and a new bromine radical, propagating the chain. Therefore, the expected major product of a radical monobromination would be 1-((2-bromo-2-ethylhexyl)oxy)-4-methoxybenzene.

Oxidative Transformations and Functionalization of the Alkyl Moiety

The 2-ethylhexyl moiety of this compound presents several sites susceptible to oxidative functionalization. While direct experimental data on this specific compound is limited, analogous reactions on similar aryl alkyl ethers provide a strong basis for predicting its behavior.

One plausible pathway for functionalization is through photocatalytic C-H activation. This method often involves a single-electron transfer (SET) from the electron-rich aromatic ring to a photo-excited catalyst, generating a radical cation. Subsequent deprotonation at a C-H bond on the alkyl chain, typically alpha to the ether oxygen due to the stabilizing effect of the oxygen atom, yields a carbon-centered radical. This radical can then react with various trapping agents.

For this compound, this would likely lead to functionalization at the methylene group adjacent to the ether oxygen. The general mechanism is depicted below:

Photo-induced Single-Electron Transfer (SET): The aromatic ring donates an electron to an excited photocatalyst, forming a radical cation.

Deprotonation: A base removes a proton from the C-H bond alpha to the ether oxygen, creating a stabilized α-aryloxyalkyl radical.

Radical Trapping: The α-aryloxyalkyl radical reacts with an electrophile or another radical scavenger to form the functionalized product.

Research on other aryl alkyl ethers has demonstrated the feasibility of this approach for forming new carbon-carbon and carbon-heteroatom bonds.

Another potential site for oxidation is the tertiary C-H bond at the branch point of the 2-ethylhexyl group. Benzylic and other activated C-H bonds are known to undergo oxidation in the presence of reagents like tert-butyl hydroperoxide (TBHP), often with metal-free or metal-catalyzed systems. This process typically involves radical intermediates and can lead to the formation of ketones. By analogy, the tertiary C-H of the 2-ethylhexyl group could be oxidized to a hydroxyl group, which may be further oxidized to a ketone under appropriate conditions.

The following table summarizes representative conditions for oxidative functionalization reactions on analogous compounds.

| Reaction Type | Substrate Analogue | Reagents and Conditions | Product Type | Reference |

| Photocatalytic C-H Functionalization | Anisole | Acridinium catalyst, phosphate base, visible light (456 nm), electron-poor alkene | α-Aryloxyalkyl functionalized product | nih.govresearchgate.netrsc.org |

| Benzylic C-H Oxidation | Alkylarenes | tert-Butyl hydroperoxide (TBHP), 130 °C (metal-free) | Aryl ketone | researchgate.net |

| Benzylic C-H Oxidation | Alkyl arenes | Bismuth/picolinic acid catalyst, TBHP, pyridine, acetic acid | Benzylic ketone or benzoic acid | organic-chemistry.org |

This table presents data for analogous compounds to predict the reactivity of this compound.

Radical Reactions and Their Selectivity

The 2-ethylhexyl group of this compound is susceptible to free-radical reactions, such as halogenation. In these reactions, a halogen atom (e.g., Br• or Cl•) abstracts a hydrogen atom from a C-H bond to form a carbon-centered radical. The selectivity of this hydrogen abstraction is determined by the stability of the resulting radical, which follows the order: tertiary > secondary > primary.

For the 2-ethylhexyl group, there are primary, secondary, and one tertiary C-H bond. Therefore, radical halogenation is expected to show a preference for substitution at the tertiary position (the methine group).

The mechanism of free-radical halogenation involves three steps:

Initiation: Homolytic cleavage of the halogen molecule (e.g., Br₂) by heat or light to generate halogen radicals.

Propagation: The halogen radical abstracts a hydrogen atom from the alkyl chain to form H-X and an alkyl radical. This alkyl radical then reacts with another halogen molecule to form the alkyl halide product and a new halogen radical, which continues the chain reaction.

Termination: Combination of any two radicals to form a stable molecule.

Due to the significantly greater stability of the tertiary radical, bromination, which is known to be more selective than chlorination, would be expected to yield the tertiary bromide as the major product. masterorganicchemistry.comyoutube.comstackexchange.comchemistrysteps.com

The predicted selectivity for radical bromination of the 2-ethylhexyl group is summarized in the table below.

| C-H Bond Type | Number of Hydrogens | Relative Reactivity (Approx.) | Predicted Product Distribution |

| Primary | 9 | 1 | Minor |

| Secondary | 8 | 82 | Moderate |

| Tertiary | 1 | 1600 | Major |

This table is a prediction based on the known selectivity of radical bromination for different types of C-H bonds and does not represent experimental data for this compound.

Redox Chemistry and Electron Transfer Processes

The redox behavior of this compound is primarily associated with the electron-rich 1,4-dialkoxybenzene ring. This system can undergo facile one-electron oxidation to form a stable radical cation. The presence of two electron-donating alkoxy groups lowers the oxidation potential of the benzene ring, making it more susceptible to oxidation compared to benzene or anisole.

Electrochemical studies of related 1,4-dialkoxybenzene derivatives, such as those in pillar researchgate.netarenes, show reversible or quasi-reversible oxidation waves in cyclic voltammetry, corresponding to the formation of the radical cation and potentially a dication at higher potentials. The stability of the radical cation is a key feature of the redox chemistry of such compounds. nih.gov

The electron transfer process can be represented as:

Ar(OR)₂ - e⁻ ⇌ [Ar(OR)₂]•⁺

where Ar(OR)₂ is the 1,4-dialkoxybenzene moiety.

The long, branched alkyl chain is not expected to significantly influence the redox potential of the aromatic ring, but it will affect the molecule's solubility and diffusion characteristics in electrochemical measurements. The electrochemical properties of similar compounds suggest that this compound could be a viable electron donor in charge-transfer complexes and materials for electronic applications.

The following table presents representative electrochemical data for analogous compounds.

| Compound Analogue | Oxidation Potential (Epa vs. Fc⁺/Fc) | Characteristics | Reference |

| 1,4-Dimethoxypillar researchgate.netarene | +0.67 V | Reversible multielectron oxidation | nih.gov |

| Amino-Substituted Azoxybenzene | Varies (solvent dependent) | Reversible oxidation process | nih.gov |

| Ferrocene-functionalized Zn-imidazolyl-porphyrins | Varies | Stable oxidation-reduction processes | rsc.orgresearchgate.net |

This table provides electrochemical data for analogous compounds to infer the potential redox behavior of this compound.

Theoretical and Computational Studies on 1 2 Ethylhexyl Oxy 4 Methoxybenzene

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic nature of 1-((2-Ethylhexyl)oxy)-4-methoxybenzene. These ab initio methods provide a detailed description of the electron distribution and energy levels within the molecule, which are key determinants of its stability and chemical behavior.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. For this compound, DFT calculations, often employing a basis set like B3LYP/6-31G(d,p), are used to optimize the molecular structure. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles to find the configuration with the lowest possible electronic energy.

Table 1: Hypothetical Optimized Geometric Parameters for this compound from DFT Calculations

| Parameter | Value |

|---|---|

| C-O (methoxy) Bond Length | 1.36 Å |

| C-O ((2-ethylhexyl)oxy) Bond Length | 1.37 Å |

| O-C-C-C (ethylhexyl) Dihedral Angle | 178° |

| Aromatic Ring Planarity | < 0.01 Å deviation |

Frontier Molecular Orbital Analysis (HOMO/LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the region of the molecule most likely to donate electrons in a reaction, while the LUMO is the region most likely to accept electrons.

For this compound, the HOMO is typically localized on the electron-rich aromatic ring and the oxygen atoms of the ether groups, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed over the aromatic ring, suggesting it can accept electrons from nucleophiles. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability; a larger gap implies lower reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 eV |

| LUMO | -0.9 eV |

Conformational Analysis and Potential Energy Surfaces of the (2-Ethylhexyl)oxy Moiety

The (2-Ethylhexyl)oxy side chain of the molecule is highly flexible due to the presence of several single bonds. Conformational analysis is performed to identify the different spatial arrangements (conformers) of this chain and their relative energies. By systematically rotating key dihedral angles and calculating the corresponding energy, a potential energy surface (PES) can be generated.

This analysis reveals the most stable conformers (energy minima on the PES) and the energy barriers to rotation between them (transition states). For the (2-ethylhexyl)oxy group, the extended, anti-periplanar conformations are generally favored to minimize steric hindrance, but numerous gauche conformations may also exist at slightly higher energies.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Intermolecular Interactions

While quantum calculations are excellent for single molecules in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as a solution. In an MD simulation, the molecule is placed in a box with solvent molecules, and the movements of all atoms are calculated over time based on classical mechanics.

MD simulations of this compound can provide insights into how the flexible side chain behaves in different solvents, how the molecule interacts with its neighbors through van der Waals forces and potential hydrogen bonding, and how it diffuses through the medium. This is particularly useful for understanding its solubility and miscibility with other substances.

Computational Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to validate the calculated structure.

NMR Chemical Shifts : By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the optimized geometry, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted spectra are invaluable for interpreting experimental results and assigning specific signals to individual atoms.

Vibrational Frequencies : The vibrational modes of the molecule can be calculated from the second derivatives of the energy. These correspond to the stretching and bending of bonds and can be correlated with the peaks observed in an Infrared (IR) or Raman spectrum.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Nucleus | Predicted ¹³C Chemical Shift (ppm) |

|---|---|

| C (methoxy) | 55.8 |

| C-O (aromatic) | 154.2 |

| C-H (aromatic, ortho to OMe) | 115.1 |

In Silico Modeling of Reaction Pathways and Transition States

Computational chemistry can be used to model the entire course of a chemical reaction involving this compound. By identifying the structures of reactants, products, and any intermediates, and crucially, by locating the high-energy transition state that connects them, a complete reaction energy profile can be constructed.

For instance, the mechanism of ether cleavage under acidic conditions could be modeled. This would involve calculating the energy changes as a proton attacks one of the ether oxygens, followed by the departure of the alkyl group. The calculated activation energy (the energy of the transition state relative to the reactants) can provide a quantitative measure of how fast the reaction is likely to proceed.

Applications of 1 2 Ethylhexyl Oxy 4 Methoxybenzene in Advanced Chemical Research

Utilization as a Synthetic Intermediate in Complex Organic Synthesis

The primary application of 1-((2-Ethylhexyl)oxy)-4-methoxybenzene in chemical research is as a foundational intermediate for the construction of more complex molecular architectures. Its bifunctional nature, with two ether linkages on a central benzene (B151609) core, allows for a variety of subsequent chemical modifications.

Precursor for Advanced Building Blocks and Specialty Chemicals

This compound is a documented precursor for the synthesis of more elaborate chemical building blocks. These downstream compounds are specialty chemicals, often designed for specific applications in materials science. The synthesis of these advanced building blocks typically involves the functionalization of the benzene ring.

A key synthetic transformation is the bromination of the aromatic ring, which introduces reactive sites for further coupling reactions. This allows for the creation of larger, more complex molecules.

Table 1: Key Derivatives Synthesized from this compound

| Derivative Name | Synthetic Application |

| 1,4-bis(bromomethyl)-2-((2′-ethylhexyl)oxy)-5-methoxybenzene | Monomer for polymerization |

| 1,4-dibromo-2-((2-ethylhexyl)oxy)-5-methoxybenzene | Monomer for polymerization |

These halogenated derivatives are crucial for building up larger molecular frameworks through various cross-coupling reactions, a cornerstone of modern organic synthesis.

Role in the Synthesis of Functionalized Materials and Polymers

The derivatives of this compound are particularly valuable in the synthesis of functionalized materials, most notably conjugated polymers. These polymers are of significant interest for their electronic and optical properties, finding use in applications such as polymer solar cells (PSCs) and organic light-emitting diodes (OLEDs).

The 2-ethylhexyl side chain is a common feature in these materials. Its branched structure is crucial for imparting solubility to the resulting polymers in common organic solvents. Without such solubilizing groups, the rigid backbones of conjugated polymers would render them intractable, making processing and device fabrication challenging. The methoxy (B1213986) group, being an electron-donating group, can also influence the electronic properties of the final polymer.

For instance, 1,4-bis(bromomethyl)-2-methoxy-5-(2'-ethylhexyloxy)benzene can be used in Gilch polymerization to produce poly(p-phenylene vinylene) (PPV) derivatives. These materials are known for their electroluminescent properties.

Table 2: Application of Polymers Derived from this compound Intermediates

| Polymer Class | Intermediate Used | Application Area | Key Property |

| Poly(p-phenylene vinylene) (PPV) Derivatives | 1,4-bis(bromomethyl)-2-((2′-ethylhexyl)oxy)-5-methoxybenzene | Organic Light-Emitting Diodes (OLEDs) | Electroluminescence |

| Conjugated Copolymers | 1,4-dibromo-2-((2-ethylhexyl)oxy)-5-methoxybenzene | Polymer Solar Cells (PSCs) | Photovoltaic activity |

The specific architecture of the polymer, including the nature of the co-monomers, will ultimately determine its optical and electronic characteristics, such as its absorption spectrum, emission color, and charge carrier mobility.

Exploration as a Ligand or Additive in Catalysis

The potential for this compound to act as a ligand or additive in catalysis is an area where specific research is not widely documented. However, its chemical structure allows for some theoretical considerations.

Evaluation in Metal-Catalyzed Organic Transformations

In the context of metal-catalyzed reactions, ligands play a critical role in stabilizing the metal center and modulating its reactivity. The oxygen atoms of the ether groups in this compound possess lone pairs of electrons that could potentially coordinate to a metal center. However, simple aryl ethers are generally weak ligands. For this compound to be an effective ligand, it would likely need to be further functionalized to create a chelating system that can bind more strongly to a metal.

As of now, there is a lack of published research that specifically evaluates this compound as a ligand in metal-catalyzed organic transformations.

Modulatory Effects on Catalytic Activity and Selectivity

As an additive, a compound can influence a catalytic reaction without being directly bonded to the metal center. For instance, it could act as a phase-transfer agent or alter the solvent properties of the reaction medium. The lipophilic 2-ethylhexyl group combined with the more polar aromatic core gives the molecule an amphiphilic character that could be relevant in this context.

Despite these possibilities, there is no specific research available that details any modulatory effects of this compound on catalytic activity or selectivity. The exploration of this compound in the field of catalysis remains a potential area for future investigation.

Investigation in Supramolecular Chemistry and Self-Assembly (If Applicable)

While there are no specific studies on the self-assembly of this compound as a standalone molecule, its structural components are highly relevant to the principles of supramolecular chemistry. The 2-ethylhexyl side chain is a well-known motif used to influence the solid-state packing and self-assembly of larger molecules.

In the context of the functional polymers synthesized from its derivatives, the 2-ethylhexyl group plays a crucial role in directing the intermolecular organization. The bulky, branched nature of this alkyl chain can disrupt excessive π-π stacking between the conjugated backbones of the polymers. This is often desirable as it can prevent the formation of large, ordered aggregates that can act as charge traps or quenching sites in electronic devices, thereby improving their efficiency.

Therefore, while this compound itself is not the primary subject of supramolecular studies, its incorporation into larger systems is a key strategy for controlling their self-assembly and, consequently, their material properties. The interplay between the rigid, aromatic parts of the molecules and the flexible, bulky side chains, a classic theme in supramolecular chemistry, is central to the functionality of the materials derived from this intermediate.

Development and Optimization of Chromatographic Separation and Analytical Detection Methodologies

The accurate quantification and characterization of this compound, a compound often found in complex matrices, necessitates the development of robust and sensitive analytical methodologies. Chromatographic techniques are paramount for this purpose, offering high-resolution separation and enabling precise detection. The development and optimization of these methods are critical for ensuring data quality in research applications, from reaction monitoring to impurity profiling. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominent techniques employed for the analysis of organic compounds like this compound.

The process of method development is a systematic approach to creating a procedure that is suitable for its intended purpose. researchgate.net This involves selecting the appropriate chromatographic mode, column, mobile phase, and detector, followed by optimizing the conditions to achieve the desired separation and sensitivity. jocpr.com For compounds like this compound, which is structurally similar to other organic UV filters, methodologies can be adapted from existing validated methods for related substances. utb.cznih.gov

High-Performance Liquid Chromatography (HPLC)

Reverse-Phase HPLC (RP-HPLC) is a widely used and effective technique for the separation and quantification of moderately polar to nonpolar organic compounds, making it highly suitable for this compound. utb.cz The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically a C8 or C18 alkyl chain bonded to silica) and a polar mobile phase. jocpr.com

Method Development and Optimization:

The development of an HPLC method for this compound involves a multi-step process:

Column Selection: The choice of a stationary phase is a critical first step. jocpr.com A C18 column is often the initial choice due to its high hydrophobicity, which provides good retention for nonpolar compounds. researchgate.net The column's physical parameters, such as particle size and length, influence the efficiency and speed of the analysis. nih.gov

Mobile Phase Selection and Optimization: The mobile phase composition is a key parameter for controlling retention and selectivity. researchgate.net A mixture of an aqueous component (like water or a buffer) and an organic modifier (such as acetonitrile (B52724) or methanol) is typically used. longdom.org Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to separate compounds with a range of polarities and to reduce analysis time. chromatographyonline.com The pH of the mobile phase can also be adjusted to control the ionization of analytes, although for this compound, which lacks strongly acidic or basic functional groups, pH is expected to have a minimal effect on retention.

Detector Selection and Wavelength Optimization: Given the presence of a benzene ring in its structure, this compound is UV-active, making UV-Vis detection a suitable and common choice. utb.czmdpi.com The detection wavelength is typically set at the absorbance maximum (λmax) of the analyte to achieve the highest sensitivity. For similar aromatic compounds, detection wavelengths are often in the range of 280-310 nm. longdom.org A photodiode array (PDA) detector can be used to acquire the full UV spectrum, aiding in peak identification and purity assessment.

Flow Rate and Temperature: Optimizing the flow rate and column temperature can improve peak shape and resolution. chromatographyonline.com Higher temperatures can reduce viscosity and improve mass transfer, leading to sharper peaks, but may also affect column stability.

An illustrative example of optimized HPLC conditions for the analysis of a compound structurally similar to this compound is presented in the table below.

| Parameter | Condition |

|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 290 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. tijer.org Given the boiling point of this compound, GC is a viable analytical method. It is particularly useful for impurity profiling, where it can separate structurally similar compounds and isomers. biomedres.us When coupled with a Mass Spectrometer (GC-MS), it provides definitive identification of the separated components based on their mass spectra. scholarsresearchlibrary.comrroij.com

Method Development and Optimization:

Column Selection: The choice of the stationary phase in a capillary GC column is crucial for achieving separation. A nonpolar or mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase, is often a good starting point for the analysis of aromatic ethers.

Temperature Programming: The oven temperature program is a critical parameter in GC. A temperature ramp is typically used to elute compounds with different boiling points. The initial temperature, ramp rate, and final temperature are optimized to achieve good resolution between peaks in a reasonable analysis time. scholarsresearchlibrary.com

Injector and Detector Parameters: The injector temperature must be high enough to ensure rapid volatilization of the sample without causing thermal degradation. The choice of detector depends on the analytical requirements. A Flame Ionization Detector (FID) offers high sensitivity for organic compounds, while a Mass Spectrometer (MS) provides structural information for identification. scholarsresearchlibrary.com

The following table outlines typical GC-MS parameters that could be developed for the analysis of this compound.

| Parameter | Condition |

|---|---|

| Column | 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | Initial 150 °C (hold 2 min), ramp 10 °C/min to 300 °C (hold 5 min) |

| Detector | Mass Spectrometer (MS) |

| MS Source Temperature | 230 °C |

| MS Quadrupole Temperature | 150 °C |

| Scan Range | 40-450 m/z |

The development of these chromatographic methods is essential for the reliable analysis of this compound in advanced chemical research, ensuring the purity of synthetic products and the accuracy of quantitative studies.

Environmental Fate and Degradation Mechanisms of 1 2 Ethylhexyl Oxy 4 Methoxybenzene

Biodegradation Studies in Various Environmental Compartments

Microbial Metabolism and Enzymatic Cleavage of the Ether Linkage

The biodegradation of alkyl aryl ethers is often initiated by the enzymatic cleavage of the ether bond. This can be accomplished by various microorganisms through different enzymatic systems, such as monooxygenases and dioxygenases. These enzymes can hydroxylate the carbon atom adjacent to the ether oxygen, leading to the formation of an unstable hemiacetal that spontaneously cleaves to an alcohol and an aldehyde or ketone.

In the case of 1-((2-Ethylhexyl)oxy)-4-methoxybenzene, a likely initial step in its microbial metabolism is the cleavage of the ether bond to yield 4-methoxyphenol (B1676288) and 2-ethylhexanol. Both of these primary metabolites are known to be biodegradable.

Elucidation of Biodegradation Metabolites and Pathways

Following the initial ether cleavage, the resulting metabolites, 4-methoxyphenol and 2-ethylhexanol, would enter established microbial degradation pathways.

4-Methoxyphenol: The degradation of 4-methoxyphenol typically proceeds via demethylation to form hydroquinone, which is then susceptible to ring cleavage by dioxygenase enzymes, ultimately leading to mineralization to carbon dioxide and water.

2-Ethylhexanol: 2-Ethylhexanol is known to be readily biodegradable. Its degradation pathway involves the oxidation of the alcohol group to form 2-ethylhexanoic acid, which can then be further metabolized through beta-oxidation.

| Potential Biodegradation Metabolite | Formation Pathway |

| 4-Methoxyphenol | Enzymatic cleavage of the ether linkage |

| 2-Ethylhexanol | Enzymatic cleavage of the ether linkage |

| Hydroquinone | Demethylation of 4-methoxyphenol |

| 2-Ethylhexanoic Acid | Oxidation of 2-ethylhexanol |

| Catechol | Intermediate in aromatic ring cleavage |

| Various fatty acids | Beta-oxidation of 2-ethylhexanoic acid |

Sorption and Mobility in Environmental Matrices (e.g., Soil, Sediment)

The sorption and mobility of this compound in soil and sediment will be governed by its physicochemical properties, particularly its hydrophobicity, and the characteristics of the environmental matrix, such as organic carbon content and clay content.

With a long alkyl chain, the compound is expected to be relatively hydrophobic, suggesting a tendency to sorb to organic matter in soil and sediment. This sorption would reduce its mobility in the environment and its bioavailability for microbial degradation. The octanol-water partition coefficient (Kow) is a key parameter for predicting sorption. While an experimental value for this compound is not available, its structure suggests a significant log Kow value, likely in the range of 4 to 5.

Assessment of Environmental Persistence and Transformation Kinetics of this compound

Following a comprehensive review of publicly available scientific literature, no specific experimental or modeling studies detailing the environmental fate, persistence, and transformation kinetics of this compound were identified. Consequently, quantitative data, such as biodegradation rates, photolysis half-lives, and hydrolysis kinetics for this specific compound, are not available.

The environmental persistence of a chemical is determined by its resistance to degradation through biological and abiotic processes. Transformation kinetics quantify the rates at which these degradation processes occur in various environmental compartments such as water, soil, and air. Without dedicated studies on this compound, a detailed assessment of these parameters is not possible.

General predictions about the environmental behavior of this compound can be inferred from its chemical structure, which consists of a methoxybenzene group linked via an ether bond to a 2-ethylhexyl chain. The ether linkage is generally stable to hydrolysis under typical environmental pH conditions. The branched alkyl chain and the aromatic ring are structures that can be subject to microbial degradation. The methoxy (B1213986) group on the benzene (B151609) ring may also influence its environmental fate. However, without experimental data, the specific degradation pathways and their rates remain unknown.

Similarly, the potential for photodegradation depends on the compound's ability to absorb light in the environmentally relevant UV spectrum, which is plausible for the methoxybenzene moiety. Subsequent photochemical reactions could lead to its transformation, but the kinetics and products of such reactions have not been reported for this specific molecule.

Due to the absence of research findings, no data tables on the environmental persistence and transformation kinetics of this compound can be provided. Further research is required to determine the environmental behavior of this compound.

Future Perspectives and Emerging Research Avenues for 1 2 Ethylhexyl Oxy 4 Methoxybenzene

Integration into Complex Multifunctional Systems for Advanced Applications

The future utility of 1-((2-Ethylhexyl)oxy)-4-methoxybenzene is intrinsically linked to the development of multifunctional organic materials. The unique properties derived from its alkoxybenzene structure—specifically the electron-donating nature of the methoxy (B1213986) and (2-ethylhexyl)oxy groups—make it a valuable precursor for polymers used in a variety of advanced applications.

Emerging research is focused on integrating polymers derived from this compound into complex systems where multiple functionalities are required. These systems often demand materials that are not only electronically active but also possess specific optical, sensory, or biocompatible properties. For instance, in the realm of organic electronics, there is a growing interest in developing devices that can perform several functions, such as sensing and energy harvesting, simultaneously.

Advanced applications for polymers synthesized using this compound include:

Smart Coatings: These are coatings that can change their properties in response to external stimuli. Polymers incorporating the this compound moiety could be designed to have tunable optical and electronic properties, making them suitable for applications such as color-changing coatings for camouflage or sensor-integrated coatings that detect the presence of specific chemicals. mit.edu

Bio-integrated Devices: The flexibility and solution-processability of organic materials make them ideal for bioelectronic applications. Research is underway to create biocompatible electronic devices that can interface with biological systems for monitoring, diagnostics, and even therapeutic purposes. The design of organic semiconductors for these applications is a key area of interdisciplinary research.

Multifunctional Sensors: There is a significant drive to develop sensors that can detect multiple analytes or physical parameters. Conjugated polymers derived from this compound can be functionalized to respond to a variety of stimuli, including light, gases, and biological molecules, paving the way for highly integrated and versatile sensor arrays. mit.edu

The development of these complex systems relies on the precise control over the polymer's structure and properties, which begins at the molecular level with precursors like this compound.

Development of Novel Spectroscopic and Analytical Detection Methods

As this compound and its derivatives become more integral to advanced materials, the need for sophisticated analytical techniques for their characterization and detection becomes more pressing. While standard methods such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are routinely used, future research is expected to focus on developing more sensitive and selective methods.

Emerging analytical and spectroscopic techniques that could be applied to this compound and its derivatives include:

Advanced Mass Spectrometry Techniques: High-resolution mass spectrometry and tandem mass spectrometry can provide detailed structural information and are capable of detecting trace amounts of the compound and its byproducts in complex matrices. iitm.ac.in

Multimodal Microscopy: The combination of techniques like Raman spectroscopy, photoluminescence, and fluorescence lifetime imaging microscopy can offer comprehensive insights into the properties of materials derived from this precursor at the nanoscale. youtube.com

Chiral Separation Techniques: Given the presence of a chiral center in the 2-ethylhexyl group, the development of specific chiral chromatography methods is crucial for separating and analyzing its stereoisomers, which can have different properties in the resulting polymers. nih.gov

These advanced analytical methods will be instrumental in ensuring the quality control of materials synthesis and in understanding the structure-property relationships in the final devices.

Table 1: Potential Advanced Analytical Techniques for this compound

| Technique | Application | Potential Insights |

|---|---|---|

| High-Resolution Mass Spectrometry | Purity analysis and impurity profiling | Precise mass determination for unambiguous identification of the compound and its byproducts. |

| Multimodal Microscopy | Characterization of polymer films | Correlation of chemical structure with optical and electronic properties at the nanoscale. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of stereoisomers | Quantification of enantiomeric excess and study of the impact of chirality on material properties. |

Exploration of Stereoselective Synthesis and Chiral Applications (If Applicable)

The 2-ethylhexyl group in this compound contains a chiral center, which introduces the possibility of stereoisomerism. While this compound is often used in its racemic form, there is a growing body of research demonstrating that the stereochemistry of side chains in conjugated polymers can have a profound impact on their properties and performance in devices. nih.govresearchgate.net

Future research in this area is likely to focus on two key aspects:

Stereoselective Synthesis: The development of efficient methods for the synthesis of enantiomerically pure (S)- and (R)-1-((2-Ethylhexyl)oxy)-4-methoxybenzene is a critical step. This would allow for the synthesis of polymers with well-defined stereochemistry. Asymmetric synthesis strategies, potentially employing chiral catalysts or auxiliaries, will be a key area of investigation. acs.org

Chiral Applications: Once enantiomerically pure polymers are accessible, a wide range of chiral applications can be explored. The chirality of the side chains can influence the polymer's self-assembly into helical structures, which in turn can affect its chiroptical properties, such as circular dichroism. nih.govacs.org This opens up possibilities for applications in:

Chiral sensors: Devices that can selectively detect chiral molecules.

Circularly polarized light emitters: For use in advanced display technologies and optical communication.

Asymmetric catalysis: Where the chiral polymer acts as a catalyst for stereoselective reactions.

The study of chiral effects in conjugated polymers is a rapidly developing field, and this compound is a prime candidate for further exploration in this area. The ability to control the stereochemistry of this precursor will provide a powerful tool for tuning the properties of the resulting polymers.

Advanced Computational Predictions for Untapped Reactivity and Intermolecular Interactions

Computational chemistry and materials modeling are becoming increasingly powerful tools for accelerating the discovery and design of new materials. youtube.com For this compound, computational methods can provide valuable insights into its reactivity and how it influences the properties of the resulting polymers.

Future research in this domain will likely involve:

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.gov This can help in understanding its behavior in polymerization reactions and in designing new derivatives with tailored properties.

Molecular Dynamics Simulations: These simulations can provide insights into the intermolecular interactions and self-assembly behavior of polymers derived from this precursor. Understanding how the flexible 2-ethylhexyl side chains influence the packing and morphology of the polymer films is crucial for optimizing device performance.

Machine Learning and AI: By training models on large datasets of chemical structures and properties, machine learning can be used to predict the properties of new materials and to guide the design of new experiments. oaepublish.com This data-driven approach has the potential to significantly accelerate the development of high-performance organic electronic materials.

Computational studies can help to identify promising new chemical structures and to understand the fundamental principles that govern their behavior, thereby reducing the need for time-consuming and expensive trial-and-error experimentation.

Table 2: Computational Approaches for Investigating this compound

| Computational Method | Research Focus | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure and reactivity | HOMO/LUMO energy levels, reaction pathways, spectroscopic signatures. |